REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.B(O)(O)[C:16]1[CH:21]=[CH:20][C:19]([N:22]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:18][CH:17]=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)C>[C:4]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([C:32]3[CH:33]=[CH:34][C:29]([N:22]([C:23]4[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=4)[C:19]4[CH:20]=[CH:21][CH:16]=[CH:17][CH:18]=4)=[CH:30][CH:31]=3)=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1 |f:3.4.5,7.8.9|
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)NC2=CC=C(C=C2)Br
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O
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Name
|
|
Quantity
|
532 mg
|
Type
|
reactant
|
Smiles
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C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
75 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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60 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
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Type
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CUSTOM
|
Details
|
while being stirred under reduced pressure
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
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An aqueous layer of the mixture was extracted with toluene
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Type
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WASH
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Details
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The extracted solution and an organic layer were washed together with saturated brine, and magnesium sulfate
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Type
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ADDITION
|
Details
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was added
|
Type
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CUSTOM
|
Details
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for drying
|
Type
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FILTRATION
|
Details
|
This mixture was filtrated
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain an oily light-brown substance
|
Type
|
FILTRATION
|
Details
|
was subjected to suction filtration through Celite (manufactured by Celite Co., Ltd.), alumina, and Florisil (manufactured by Floridin Company)
|
Type
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CUSTOM
|
Details
|
A solid substance obtained
|
Type
|
CONCENTRATION
|
Details
|
by concentrating the filtrate
|
Type
|
CUSTOM
|
Details
|
was purified by a silica gel column chromatography (
|
Type
|
CUSTOM
|
Details
|
toluene=4:6) to obtain a white solid substance
|
Type
|
CUSTOM
|
Details
|
The obtained white solid substance was recrystallized with chloroform/hexane, so that 3.5 g of an white substance
|
Type
|
CUSTOM
|
Details
|
was obtained in yield 49%
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=C(C=C1)C1=CC=C(N(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |